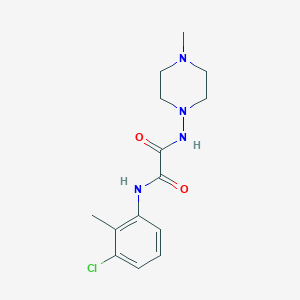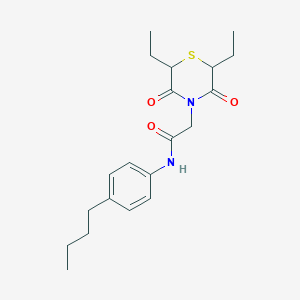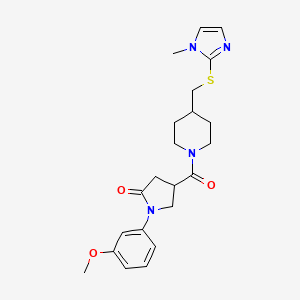![molecular formula C19H18FN5O B2801301 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide CAS No. 1396759-13-9](/img/structure/B2801301.png)
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule has a molecular formula of C19H18FN5O and a molecular weight of 351.385.
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyrrolidine nitrogen represents a privileged position for substitutions, with 92% of all US FDA approved pyrrolidine drugs being substituted at the N −1 position .Molecular Structure Analysis
The structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridazine ring, on the other hand, is a planar, aromatic ring that contributes to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyridazine rings . The pyrrolidine ring, due to its nucleophilicity, is a site for potential substitutions .Applications De Recherche Scientifique
This compound features a pyrrolidine ring fused with a pyridazinyl group, resulting in a unique heterocyclic scaffold. Let’s explore its potential applications across various fields:
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists due to several key features:
- Non-Planarity and Pseudorotation : The non-planarity of the pyrrolidine ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage, impacting binding interactions .
Bioactive Molecules with Pyrrolidine Derivatives
Let’s explore bioactive molecules containing the pyrrolidine ring and its derivatives:
Structure–Activity Relationship (SAR)
Consider the influence of steric factors on biological activity. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Understanding SAR is crucial for optimizing drug candidates .
Specific Applications
Now, let’s explore six unique applications:
- Gastroesophageal Reflux Disease (GERD) Treatment:
- Compound 13e (TAK-438) containing the pyrrolidine ring has been selected as a drug candidate for GERD, peptic ulcers, and acid-related diseases .
Conclusion
The pyrrolidine ring, especially in conjunction with the pyridazinyl group, holds promise for diverse applications in drug discovery and therapeutic interventions. Researchers can leverage its unique features to design novel compounds with varied biological profiles .
Mécanisme D'action
Target of Action
The primary target of this compound is the tropomyosin receptor kinases (TrkA/B/C) . These receptors are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the Trk receptors, by inhibiting their activityIt is known that the compound was identified as a potent inhibitor of trk receptors with picomolar ic50 .
Biochemical Pathways
The compound’s interaction with Trk receptors affects the signaling pathways associated with these receptors. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. Dysregulation of these pathways can lead to neurodegenerative diseases and cancers .
Pharmacokinetics
The pyrrolidine ring, a key structural feature of the compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of Trk receptor activity, which can potentially halt the progression of diseases associated with the dysregulation of these receptors. This includes various neurodegenerative diseases and cancers .
Propriétés
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-15-5-2-1-4-14(15)16-7-8-18(24-23-16)25-11-9-13(12-25)22-19(26)17-6-3-10-21-17/h1-8,10,13,21H,9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRBVODWSGWPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CN2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)



![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B2801227.png)
![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)

![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2801234.png)


![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2801237.png)
![(E)-N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2801238.png)
![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)
